2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
The compound 2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a structurally complex heterocyclic molecule featuring a fused pyrano-benzothiazine core. Key structural elements include:
- Fluorinated substituents: A 4-fluorobenzyl group at position 6 and a 3-fluorophenyl group at position 4, which may influence lipophilicity and binding interactions.
- Carbonitrile group: At position 3, contributing to dipole interactions and molecular rigidity.
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F2N3O3S/c26-17-10-8-15(9-11-17)14-30-21-7-2-1-6-19(21)23-24(34(30,31)32)22(20(13-28)25(29)33-23)16-4-3-5-18(27)12-16/h1-12,22H,14,29H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEOTMWEGKEAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F)S(=O)(=O)N2CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound recognized for its diverse biological activities. This compound features a unique bicyclic structure that integrates both benzothiazine and pyrano moieties, contributing to its potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 426.41 g/mol.
Chemical Structure and Synthesis
The synthesis of this compound can be achieved through multi-component reactions involving readily available starting materials such as 4-hydroxycoumarin, malononitrile, and substituted benzaldehydes or fluorinated phenyl derivatives. A typical synthetic route may involve:
- Condensation Reaction : Reacting 4-hydroxycoumarin with malononitrile in the presence of a catalyst.
- Substitution : Introducing the fluorobenzyl and fluorophenyl groups via nucleophilic substitution.
- Cyclization : Facilitating cyclization to form the bicyclic structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. In vitro studies have demonstrated:
- Inhibition of Cell Proliferation : The compound has shown potential as an anti-proliferative agent against various cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest.
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells, suggesting mechanisms that could be exploited for cancer therapy.
- Anti-Angiogenic Effects : The compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis.
| Activity | Mechanism | Reference |
|---|---|---|
| Cell Proliferation | Disruption of microtubule dynamics | |
| Apoptosis Induction | Activation of apoptotic pathways | |
| Angiogenesis Inhibition | Blockade of new blood vessel formation |
Antimicrobial Activity
Benzothiazine derivatives have been evaluated for their antimicrobial properties. Studies have shown that:
- Inhibition against Bacteria : The compound displayed significant inhibitory activity against Gram-positive bacteria through disk diffusion and microdilution methods.
- Comparison with Traditional Antiseptics : Some derivatives surpassed the efficacy of conventional antiseptics.
Case Studies
Several studies have focused on the biological activity of benzothiazine derivatives:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Findings : Certain derivatives induced apoptosis and inhibited cell proliferation significantly compared to control groups.
-
Antimicrobial Evaluation :
- Objective : Assess the antibacterial efficacy against selected strains.
- Methodology : Disk diffusion method was employed to determine the minimum inhibitory concentration (MIC).
- Results : Compounds exhibited promising antibacterial activity with MIC values lower than traditional agents.
Scientific Research Applications
Medicinal Chemistry and Anticancer Research
1.1 Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that it disrupts microtubule dynamics and induces cell cycle arrest, leading to apoptosis in cancer cells. This makes it a candidate for further development as an anticancer agent .
1.2 Mechanism of Action
The mechanism of action is primarily linked to its interaction with tubulin, a key protein involved in microtubule formation. By binding to tubulin, the compound interferes with microtubule assembly and stability, which is crucial for cell division . In vitro assays have demonstrated its ability to inhibit angiogenesis, a process critical for tumor growth and metastasis .
Synthesis and Structural Characteristics
3.1 Synthetic Pathways
The synthesis of 2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can be achieved through multi-component reactions involving readily available starting materials such as 4-hydroxycoumarin and malononitrile. The synthetic route typically includes the following steps:
- Formation of the Dihydropyrano Structure : Combine 4-hydroxycoumarin with malononitrile under appropriate conditions.
- Introduction of Fluorinated Benzyl Groups : Use substituted benzaldehydes or fluorinated phenyl derivatives to introduce the desired functional groups.
- Final Cyclization : Complete the cyclization to form the final product.
The unique structure of this compound contributes to its biological activity and potential applications .
Several studies have evaluated compounds structurally related to this compound for their biological activities:
- Study on Anticancer Properties : A study demonstrated that compounds with similar structures were effective against breast cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Enzyme Inhibition Studies : Research highlighted the significance of structural modifications in enhancing the inhibitory effects on acetylcholinesterase .
Comparison with Similar Compounds
Target Compound vs. Pyrano[3,2-b]pyran Derivatives
The compound in -Amino-4-(3-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6g), shares the carbonitrile and fluorinated benzyl groups but differs in its pyrano[3,2-b]pyran core.
Target Compound vs. Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b feature a thiazolo[3,2-a]pyrimidine core with carbonyl and cyano groups. Unlike the target compound, these lack the fused pyrano-benzothiazine system but retain fluorinated or cyanobenzylidene substituents. The absence of a sulfone group may reduce polarity and alter solubility profiles .
Substituent Positioning and Functional Groups
Fluorine Substitution Patterns
- Target Compound : 4-Fluorobenzyl (position 6) and 3-fluorophenyl (position 4).
- Analog in : 2-Fluorobenzyl and 4-fluorophenyl substituents.
Functional Group Impact
Melting Points and Stability
- The target compound’s sulfone group likely increases melting point compared to non-sulfonated analogs (e.g., 11b in , MP: 213–215°C) .
- Pyrano-benzothiazine systems may exhibit higher thermal stability than pyrano-pyran derivatives due to aromatic stacking and sulfone-induced rigidity.
Functional Group Interactions
- Carbonitrile (CN) : Present in all compared compounds, contributing to IR peaks near 2194–2219 cm⁻¹. This group enhances dipole interactions and may improve binding affinity in biological targets .
- Sulfone (5,5-dioxide): Unique to the target compound and benzothiopyrano derivatives (), this group increases polarity and may reduce metabolic degradation compared to non-sulfonated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
